8-Methoxynaphthalen-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxynaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C11H12ClNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amine group substituted at the second position and a methoxy group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxynaphthalen-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxynaphthalene.
Nitration: The 8-methoxynaphthalene undergoes nitration to form 8-methoxy-2-nitronaphthalene.
Reduction: The nitro group is then reduced to an amine group, resulting in 8-methoxynaphthalen-2-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxynaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
8-Methoxynaphthalen-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Methoxynaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The methoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
8-Methoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Naphthylamine: Lacks the methoxy group, affecting its solubility and reactivity.
8-Hydroxy-2-naphthylamine: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
Uniqueness
8-Methoxynaphthalen-2-amine hydrochloride is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
8-methoxynaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-7H,12H2,1H3;1H |
InChI Key |
ZRERWXFAARZGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.